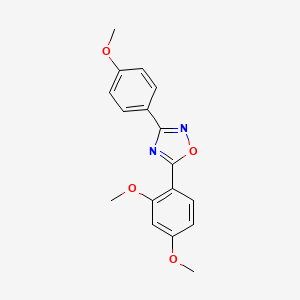![molecular formula C16H15N5OS B5775697 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide, also known as MPTAT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of COX-2, which reduces inflammation and pain. In addition, this compound has been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the advantages of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is its high yield during synthesis. It is also soluble in various solvents, making it easy to use in different experiments. However, one of the limitations of this compound is its relatively low stability, which can affect its activity in experiments.
将来の方向性
There are several future directions for the study of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide. One of the areas that require further research is the mechanism of action of this compound. Understanding the mechanism of action can help in the development of more effective drugs based on this compound. Another area that requires further research is the potential use of this compound as an antibacterial and antifungal agent. Further studies can help in the development of new antibiotics and antifungal drugs. Finally, more studies are needed to explore the potential use of this compound in the treatment of inflammatory diseases.
Conclusion:
This compound is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. Further studies are needed to explore the full potential of this compound in different fields.
合成法
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide can be synthesized using various methods. One of the most common methods is the reaction between 4-methylphenylisothiocyanate and N-phenylglycine hydrazide in the presence of triethylamine and acetonitrile. The reaction yields this compound as a white solid with a high yield.
科学的研究の応用
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been studied for its potential use as an antibacterial and antifungal agent.
特性
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-12-7-9-14(10-8-12)21-16(18-19-20-21)23-11-15(22)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXMEXIAHLCFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)

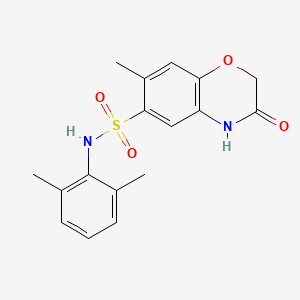
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
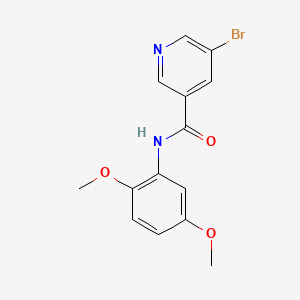
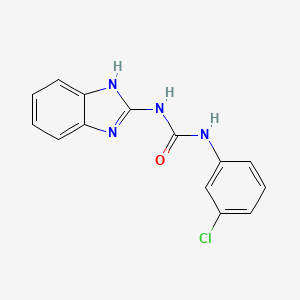
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
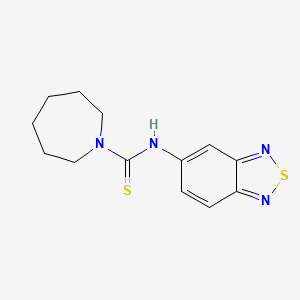
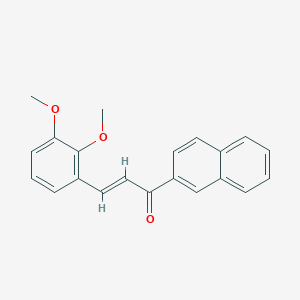
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)

